molecular formula C7H10N2O3 B11672211 (3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione

(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione

Cat. No.: B11672211
M. Wt: 170.17 g/mol
InChI Key: ZPAKXMHYQZJCCB-UHFFFAOYSA-N
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Description

(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione is a heterocyclic compound with a unique structure that includes a pyrrolidine ring and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione typically involves the reaction of pyrrolidine-2,4-dione with 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as triphenylphosphine oxide can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrrolidine ring .

Scientific Research Applications

(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,4-dione: A simpler analog without the hydroxyethylamino group.

    N-hydroxyethylpyrrolidine: A compound with a similar structure but lacking the dione functionality.

    Pyrrolidine-2,5-dione: Another analog with a different position of the carbonyl groups.

Uniqueness

(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione is unique due to the presence of both the hydroxyethylamino group and the pyrrolidine-2,4-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-hydroxy-4-(2-hydroxyethyliminomethyl)-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C7H10N2O3/c10-2-1-8-3-5-6(11)4-9-7(5)12/h3,10-11H,1-2,4H2,(H,9,12)

InChI Key

ZPAKXMHYQZJCCB-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)N1)C=NCCO)O

Origin of Product

United States

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